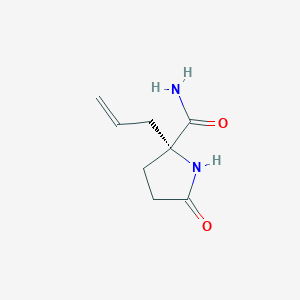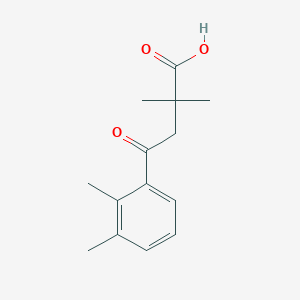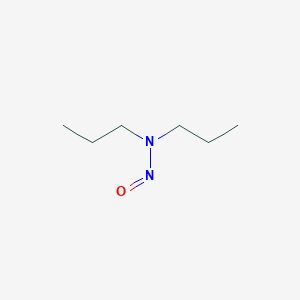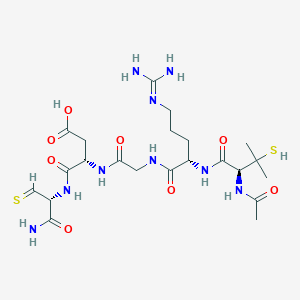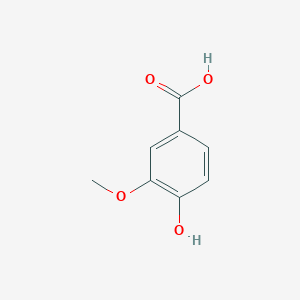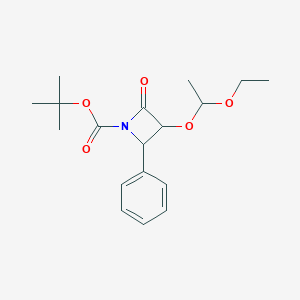
5-Bromosalicylaldehyde
概要
説明
5-Bromosalicylaldehyde, also known as 5-Bromo-2-hydroxybenzaldehyde, is an organic compound with the linear formula BrC6H3-2-(OH)CHO . It has a molecular weight of 201.02 . It is generally used to synthesize Schiff bases and triphenyltin complexes .
Synthesis Analysis
5-Bromosalicylaldehyde has been used in the synthesis of various compounds. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It is also the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . In another study, a novel Schiff base was synthesized using 5-bromo salicylaldehyde and β-alanine .Molecular Structure Analysis
The molecular structure of 5-Bromosalicylaldehyde can be represented by the SMILES string Oc1ccc(Br)cc1C=O . The InChI key is MKKSTJKBKNCMRV-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromosalicylaldehyde has been involved in various chemical reactions. For example, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It has also been used for chemical derivatization during amine quantification in poly(ethylene terephthalate) (PET) film and PET scaffold .Physical And Chemical Properties Analysis
5-Bromosalicylaldehyde is a powder with a melting point of 102-106 °C (lit.) . It is classified as a combustible solid .科学的研究の応用
Synthesis of Schiff Bases
5-Bromosalicylaldehyde is commonly used to synthesize Schiff bases . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen. They are versatile compounds often used in organic synthesis.
Formation of Triphenyltin Complexes
Another application of 5-Bromosalicylaldehyde is in the formation of triphenyltin complexes . These complexes have been studied for their potential biological activities, including antitumor, antimicrobial, and antifungal properties.
Chemical Derivatization in PET Film and Scaffold
5-Bromosalicylaldehyde has been used for chemical derivatization during amine quantification in poly(ethylene terephthalate) (PET) film and PET scaffold . This process is important in the analysis and quality control of these materials.
Synthesis of Diarylamino-Substituted N-Methyl Tetrahydrosalen Ligand
5-Bromosalicylaldehyde is the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . This ligand has potential applications in the field of coordination chemistry and catalysis.
Synthesis of Gallium (III) Complexes
Gallium (III) complexes with the ligands 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone and 5-bromosalicylaldehyde isonicotinoylhydrazone have been synthesized . These complexes were found to have improved antiproliferative action, making them of interest in medical research.
Antiproliferative Activity
The gallium (III) complexes synthesized from 5-bromosalicylaldehyde exhibited concentration-dependent antiproliferative activity at low micromolar concentrations against the acute myeloid leukemia HL-60 and T-cell leukemia SKW-3 cell lines . This suggests potential applications in cancer treatment.
Safety and Hazards
5-Bromosalicylaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
While the exact future directions for 5-Bromosalicylaldehyde are not specified in the search results, it has been used in various studies for the synthesis of different compounds . Its potential applications in confronting challenges such as antimicrobial resistance and environmental pollution could be areas of future research.
作用機序
Target of Action
5-Bromosalicylaldehyde is primarily used as a starting reagent in the synthesis of various compounds . It is known to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligands . These ligands can act as chelating agents, binding to metal ions and forming complexes .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to form a Schiff base ligand . This reaction involves the formation of a carbon-nitrogen double bond, which is characteristic of Schiff bases .
Biochemical Pathways
It is known that the compound is used in the synthesis of schiff bases . Schiff bases are involved in various biochemical processes, including enzyme catalysis, biological signal transduction, and cell function regulation .
Pharmacokinetics
The compound’s lipophilicity, a key determinant of adme properties, has been evaluated . Lipophilicity affects a compound’s absorption and distribution within the body, its ability to cross biological membranes, and its interactions with proteins and lipids .
Result of Action
The results of 5-Bromosalicylaldehyde’s action depend on its application. In chemical synthesis, it is used to produce Schiff bases . These bases can form complexes with metal ions, which have applications in various fields, including medicine, catalysis, and materials science .
Action Environment
The action of 5-Bromosalicylaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . It should also be kept separate from oxidizing agents, acids, and food chemicals .
特性
IUPAC Name |
5-bromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSTJKBKNCMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022165 | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromosalicylaldehyde | |
CAS RN |
1761-61-1 | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



